rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol
Description
Properties
CAS No. |
36368-46-4 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol |
InChI |
InChI=1S/C6H10O2/c7-5-1-4-2-6(5)8-3-4/h4-7H,1-3H2/t4-,5-,6-/m1/s1 |
InChI Key |
YFOLSJPLSOPDLT-HSUXUTPPSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@@H]1O)OC2 |
Canonical SMILES |
C1C2CC(C1O)OC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Epoxidation : Conducted at 0–5°C to minimize side reactions, with a molar ratio of 1:1.1 (alcohol-to-peracid) to ensure complete conversion.
-
Cyclization : Performed in toluene at 80°C for 4–6 hours, yielding 68–72% of the bicyclic product.
| Parameter | Epoxidation Step | Cyclization Step |
|---|---|---|
| Catalyst | None | p-Toluenesulfonic acid |
| Solvent | Dichloromethane | Toluene |
| Temperature | 0–5°C | 80°C |
| Yield | 85–90% | 68–72% |
Industrial adaptations of this method employ continuous flow reactors to enhance scalability, reducing reaction times by 30% while maintaining yields above 70%.
Diels-Alder Reaction of Furan Derivatives
An alternative approach utilizes the Diels-Alder reaction between furan and a dienophile such as maleic anhydride. The cycloaddition forms a bicyclic intermediate, which is subsequently hydrolyzed and reduced to introduce the hydroxyl group. While this method offers modularity in functional group placement, it requires stringent control over regioselectivity to avoid undesired isomers.
Key Considerations
-
Dienophile Selection : Electron-deficient dienophiles (e.g., maleic anhydride) accelerate the reaction but may necessitate post-functionalization steps.
-
Hydrolysis Conditions : Acidic hydrolysis (HCl, 60°C) converts the anhydride to a diacid, followed by selective reduction using sodium borohydride to yield the alcohol.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cycloaddition | Furan + maleic anhydride | Bicyclic adduct |
| Hydrolysis | 6M HCl, 60°C, 2h | Diacid intermediate |
| Reduction | NaBH4, THF, 0°C | rac-2-oxabicycloheptanol |
This method achieves an overall yield of 55–60%, with purity exceeding 95% after column chromatography.
Photochemical Ring Closure of Unsaturated Ketones
Photochemical methods provide a stereocontrolled pathway to the oxabicyclo framework. Irradiation of α,β-unsaturated ketones (e.g., cyclohexenone derivatives) at 254 nm induces a [2+2] cycloaddition, forming a bicyclic ketone intermediate. Subsequent reduction of the ketone with lithium aluminum hydride yields the target alcohol.
Advantages and Limitations
-
Stereochemical Control : UV light promotes suprafacial cyclization, favoring the exo configuration.
-
Scalability Challenges : Low quantum efficiency limits large-scale applications, with batch yields rarely exceeding 40%.
| Stage | Conditions | Yield |
|---|---|---|
| Photocycloaddition | UV (254 nm), hexane | 35–40% |
| Ketone Reduction | LiAlH4, ether, reflux | 85–90% |
Resolution of Racemic Mixtures
The “rac” designation indicates that the product is a racemic mixture of (1R,4R,6R) and (1S,4S,6S) enantiomers. Chiral resolution techniques, such as enzymatic kinetic resolution or crystallization with chiral acids (e.g., tartaric acid derivatives), isolate the desired enantiomers.
Industrial-Scale Resolution
-
Enzymatic Methods : Lipases selectively acylate one enantiomer, achieving enantiomeric excess (ee) >98%.
-
Crystallization : Diastereomeric salt formation with L-tartaric acid provides 70–75% recovery of the target enantiomer.
| Method | ee Achieved | Throughput |
|---|---|---|
| Enzymatic acylation | 98–99% | High |
| Diastereomeric salts | 95–97% | Moderate |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Bicyclic Alcohols with Varied Substituents
Borneol Derivatives
Compounds like (+)-borneol (CAS 507-70-0) and DL-2-Bornanol (CAS 6627-72-1) share the bicyclo[2.2.1]heptane backbone but differ in substituents:
- (+)-Borneol : Molecular formula C₁₀H₁₈O , with three methyl groups and a hydroxyl group. It exhibits a melting point of 208°C and is widely used in traditional medicine and fragrances .
- DL-2-Bornanol: A racemic mixture with a hydroxyl group at position 2 and three methyl groups. Its density is 1.011 g/cm³, and it is used as a flavoring agent .
Key Difference : The target compound lacks methyl substituents, reducing steric hindrance and altering hydrophobicity compared to borneol derivatives.
7-Oxabicyclo[2.2.1]heptan-2-ol Derivatives
- rac-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol : Features an oxygen bridge at position 7 instead of 2. This positional isomerism affects ring strain and reactivity, making it less polar than the 2-oxa analogue .
- rac-(1S,2S,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1932461-39-6): Incorporates a ketone and carboxylic acid group, enhancing acidity (pKa ~2–3) and utility in peptide synthesis .
Heteroatom-Substituted Analogues
Azabicyclo Compounds
- rel-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol (CAS 2095192-15-5): Replaces oxygen with nitrogen, introducing basicity (pKa ~9–10). This compound is used in alkaloid synthesis .
- rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride : A charged derivative with improved water solubility, employed in pharmaceutical intermediates .
Key Difference : Nitrogen substitution introduces hydrogen-bonding capabilities distinct from the ether-oxygen in the target compound.
Functionalized Derivatives
- rac-(1R,4R,6R)-4-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol (CAS 174072-89-0): An amino-substituted variant with a molecular weight of 201.70 g/mol, used in peptidomimetic drug design .
- Methyl (1R,3R,4S,5S,6R,7R)-7-(Benzyloxy)-3-methoxy-5-nitro-2-oxabicyclo[2.2.1]heptan-6-carboxylate : A nitro- and ester-functionalized derivative for glycosidase inhibition studies .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol is a bicyclic organic compound notable for its unique oxabicyclo ring structure and hydroxyl group at the 6-position. This structural configuration enhances its potential biological activity and makes it a candidate for various applications in medicinal chemistry and organic synthesis.
Structural Characteristics
- Molecular Formula : CHO
- Molecular Weight : Approximately 114 Da
- SMILES Notation : C1[C@@H]2CC@HOC2
- InChI Key : YFOLSJPLSOPDLT-HSUXUTPPSA-N
The compound's structure allows for various functional modifications, which can influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound may interact with specific biological targets such as enzymes and receptors. The presence of the hydroxyl group enhances its solubility, facilitating its interaction within biological systems and potentially influencing various biochemical pathways.
The compound may act as:
- Enzyme Inhibitor : Modulating the activity of specific enzymes.
- Receptor Modulator : Influencing receptor activity, which can alter cellular responses.
Case Studies and Research Findings
While comprehensive literature on this compound is limited, several studies have explored its biological implications:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar bicyclic structures exhibit antimicrobial properties. Further investigation is needed to evaluate the specific efficacy of this compound against various pathogens.
- Neuroprotective Effects : Some bicyclic compounds have shown potential in neuroprotection; thus, the biological activity of this compound could be explored in neurodegenerative disease models.
- Synthetic Applications in Drug Development : The compound's unique structure allows it to serve as a precursor in synthesizing more complex bioactive molecules.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and potential applications of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Aspects | Potential Applications |
|---|---|---|---|
| rac-(1R,4S,6S)-6-methyl-2-azabicyclo[2.2.1]heptan-6-ol | Bicyclic with methyl substitution | Affects reactivity | Drug development |
| rac-(1R,4S,6S)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amines | Contains amine groups | Different reactivity profile | Medicinal chemistry |
| rac-(1R,4S,6S)-7-hydroxybicyclo[3.3.0]octane | Hydroxyl group present | Potential for diverse reactions | Organic synthesis |
Q & A
Q. What considerations are critical for maintaining stereochemical integrity during catalytic functionalization?
- Chiral Catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-based catalysts) to preserve stereochemistry.
- Reaction Conditions : Low temperatures and anhydrous solvents minimize racemization.
- In Situ Monitoring : Techniques like IR spectroscopy track reaction progress to avoid over-functionalization. Example: Asymmetric epoxidation of a derivative using a Jacobsen catalyst achieved >90% enantiomeric excess .
Notes
- Avoid commercial sources (e.g., benchchem.com ) per guidelines.
- Methodological answers emphasize reproducible techniques over definitions.
- Advanced questions integrate interdisciplinary approaches (e.g., DOE, computational modeling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
